molecular formula C7H5ClFNO2 B15070220 4-Chloro-2-fluoro-6-hydroxybenzamide CAS No. 1110662-23-1

4-Chloro-2-fluoro-6-hydroxybenzamide

Cat. No.: B15070220
CAS No.: 1110662-23-1
M. Wt: 189.57 g/mol
InChI Key: IUFRXGFCSWGYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and salicylic acid.

    Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 4-chloro-2-fluoroaniline and the carboxylic acid group of salicylic acid.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Chloro-2-fluoro-6-hydroxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-fluoro-6-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research into potential therapeutic applications includes its use as a lead compound in drug discovery programs.

    Industry: In industrial settings, it is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-hydroxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The pathways affected by this compound include those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

4-Chloro-2-fluoro-6-hydroxybenzamide can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

1110662-23-1

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

4-chloro-2-fluoro-6-hydroxybenzamide

InChI

InChI=1S/C7H5ClFNO2/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2,11H,(H2,10,12)

InChI Key

IUFRXGFCSWGYNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)N)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.